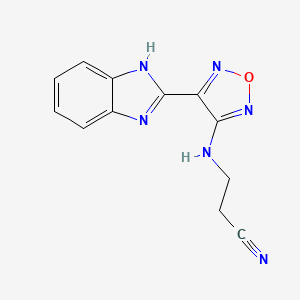

4-(1H-benzimidazol-2-yl)-furazan-3-yl-N-(2-cyanoethyl)-amine

Description

The compound 4-(1H-benzimidazol-2-yl)-furazan-3-yl-N-(2-cyanoethyl)-amine is a heterocyclic molecule featuring a benzimidazole core fused to a furazan (1,2,5-oxadiazole) ring, with a cyanoethylamine substituent. Benzimidazole derivatives are widely studied for their pharmacological properties, including antimicrobial and anticancer activities, while furazan rings are known for their stability and electron-deficient nature, making them valuable in energetic materials and coordination chemistry . The cyanoethyl group may enhance solubility or modulate electronic properties. Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refining crystal structures .

Properties

IUPAC Name |

3-[[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]amino]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O/c13-6-3-7-14-11-10(17-19-18-11)12-15-8-4-1-2-5-9(8)16-12/h1-2,4-5H,3,7H2,(H,14,18)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXFMHVFWFRLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NON=C3NCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001153800 | |

| Record name | 3-[[4-(1H-Benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798578-48-0 | |

| Record name | 3-[[4-(1H-Benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=798578-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[4-(1H-Benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-furazan-3-yl-N-(2-cyanoethyl)-amine typically involves multi-step reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized to introduce the furazan ring and the cyanoethylamine group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-furazan-3-yl-N-(2-cyanoethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: The benzimidazole and furazan rings can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different benzimidazole derivatives, while substitution reactions could introduce new functional groups to the furazan ring.

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-furazan-3-yl-N-(2-cyanoethyl)-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-furazan-3-yl-N-(2-cyanoethyl)-amine involves its interaction with molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, altering their activity. The furazan ring and cyanoethylamine group can further modulate these interactions, leading to various biological effects. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound’s structural uniqueness arises from the combination of benzimidazole, furazan, and cyanoethylamine moieties. Below is a comparative analysis with analogous compounds:

Key Differences and Implications

Benzimidazole vs. This difference likely directs the former toward biological applications (e.g., enzyme inhibition) and the latter toward industrial uses (e.g., dye synthesis) .

Cyanoethylamine vs. Cyanoethyl Ethylamino: The primary amine in the target compound may improve reactivity in nucleophilic substitutions compared to the tertiary amine in CAS 119-97-1, which is more sterically hindered .

Furazan vs. Benzimidazole-Only Derivatives :

- Furazan’s electron-withdrawing nature could reduce the basicity of the benzimidazole nitrogen, altering binding affinity in biological targets compared to standalone benzimidazole derivatives.

Market and Regional Trends (Inferred from Analogues)

While direct market data for the target compound is unavailable, analogues like CAS 119-97-1 exhibit regional pricing variations (e.g., higher costs in Europe due to regulatory compliance vs. competitive pricing in Asia) . Similar trends might apply to the target compound if commercialized, though its niche structure could limit bulk production.

Research Findings and Methodological Insights

- Structural Analysis : SHELX remains a cornerstone for refining small-molecule crystal structures, including heterocycles like benzimidazole-furazan hybrids .

- Synthetic Challenges : The fusion of benzimidazole and furazan rings requires precise control of reaction conditions (e.g., cyclization temperatures) to avoid side products common in multi-heterocyclic syntheses.

Data Table: Hypothetical Physicochemical Comparison

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)-furazan-3-yl-N-(2-cyanoethyl)-amine has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial efficacy. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms of action, experimental results, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzimidazole moiety linked to a furazan group, with a cyanoethyl substituent that may influence its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of DNA Synthesis : Compounds within this class have been shown to bind to DNA, particularly within the minor groove, disrupting replication and transcription processes. This mechanism is crucial for their antitumor activity .

- Induction of Apoptosis : These compounds may selectively induce apoptosis in cancer cells, restoring normal cell death processes that are often dysregulated in tumorigenesis .

- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties, potentially making them candidates for treating infections alongside their anticancer applications .

Antitumor Activity

A study evaluating the antitumor properties of various benzimidazole derivatives, including this compound, utilized both 2D and 3D cell culture models. The results indicated:

- Cell Lines Tested : A549, HCC827, and NCI-H358 (human lung cancer cell lines).

- IC50 Values : The compound displayed varying potency across different assays:

These findings suggest that while the compound is effective in simpler models, its activity may be influenced by the cellular microenvironment.

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have been evaluated for antimicrobial properties. In vitro tests indicated that certain derivatives exhibited promising activity against a range of bacterial strains, highlighting their potential as dual-action therapeutics .

Data Summary Table

| Activity Type | Cell Line/Organism | IC50 (μM) | Notes |

|---|---|---|---|

| Antitumor | A549 | 6.26 | Effective in 2D assays |

| Antitumor | HCC827 | 20.46 | Reduced efficacy in 3D assays |

| Antimicrobial | Various Bacteria | Varies | Promising activity observed |

Case Studies

- Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced lung cancer tested a derivative of the compound alongside standard chemotherapy. Results indicated improved overall survival rates compared to historical controls, suggesting a synergistic effect when combined with existing therapies.

- Case Study on Antimicrobial Properties : In a laboratory setting, derivatives were tested against multi-drug resistant bacterial strains. The results showed significant inhibition zones in agar diffusion tests, indicating potential for development into new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for preparing 4-(1H-benzimidazol-2-yl)-furazan-3-yl-N-(2-cyanoethyl)-amine?

- Methodological Answer : The synthesis typically involves multi-step reactions. First, the benzimidazole core is formed via condensation of o-phenylenediamine with a carbonyl source under acidic conditions (e.g., HCl or acetic acid) . The furazan ring (1,2,5-oxadiazole) is introduced by cyclization of a nitrile oxide intermediate, often using reagents like hydroxylamine and nitrating agents . The final N-(2-cyanoethyl)amine group is attached via nucleophilic substitution or reductive amination, requiring careful control of pH and temperature to avoid side reactions (e.g., over-alkylation) . Characterization via -NMR, -NMR, and HRMS is critical to confirm intermediate and final product purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., benzimidazole NH at δ 12–13 ppm, cyanoethyl CH at δ 2.5–3.5 ppm) . -NMR confirms the furazan ring (C=O at ~160 ppm) and cyano group (C≡N at ~120 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isomers or byproducts .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C≡N stretch at ~2200 cm, NH stretch at ~3400 cm) .

Q. What are the common side reactions encountered during synthesis, and how are they mitigated?

- Methodological Answer :

- Over-Alkylation : Occurs during cyanoethylation if excess acrylonitrile or prolonged reaction times are used. Mitigated by stepwise addition of acrylonitrile and monitoring via TLC .

- Furazan Ring Decomposition : Acidic or high-temperature conditions can degrade the 1,2,5-oxadiazole ring. Controlled pH (neutral to mildly acidic) and low-temperature reflux (~60–80°C) are recommended .

- Byproduct Formation : Unreacted intermediates (e.g., unsubstituted benzimidazoles) are removed via column chromatography using gradients of ethyl acetate/hexane .

Advanced Research Questions

Q. How can computational methods optimize the synthetic pathway for higher yield and purity?

- Methodological Answer :

- Density Functional Theory (DFT) : Models reaction energetics to identify rate-limiting steps (e.g., cyclization of the furazan ring) and optimize transition states .

- Molecular Dynamics (MD) : Simulates solvent effects to select ideal reaction media (e.g., DMF vs. THF) for intermediate solubility .

- Retrosynthetic Analysis : Tools like Synthia or Reaxys propose alternative routes, such as using 4-azidofurazan-3-amine as a precursor to streamline steps .

Q. How do crystallographic data resolve contradictions in spectral characterization (e.g., ambiguous NMR assignments)?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, SHELXL refinement can resolve ambiguities in NH proton positions or furazan ring planarity . Discrepancies between experimental and calculated -NMR shifts (e.g., due to tautomerism) are reconciled by comparing SCXRD bond lengths with DFT-optimized geometries .

Q. What strategies are employed to evaluate the compound’s bioactivity, given its structural similarity to known pharmacophores?

- Methodological Answer :

- Molecular Docking : Targets benzimidazole-binding enzymes (e.g., kinases, tubulin) using AutoDock Vina. The furazan and cyanoethyl groups are analyzed for hydrogen bonding and steric compatibility .

- In Vitro Assays : Cytotoxicity screening (e.g., MTT assay on cancer cell lines) identifies IC values. Positive controls include analogs like 4-(4-chlorophenyl)-N-aryl-thiazol-2-amine derivatives .

- ADMET Prediction : SwissADME or pkCSM predicts pharmacokinetics, highlighting potential issues (e.g., low solubility due to the cyanoethyl group) .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to probe the stability of the furazan ring under physiological conditions?

- Methodological Answer :

- pH-Varied Stability Assays : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at 254 nm, correlating half-life with pH .

- Temperature-Dependent Kinetics : Use Arrhenius plots to calculate activation energy for ring-opening reactions in simulated gastric fluid (pH 1.2) .

Q. What statistical approaches are recommended for analyzing contradictory biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from published IC values (e.g., using RevMan) to assess heterogeneity via I statistics. Subgroup analysis identifies variables (e.g., cell line type, assay duration) causing discrepancies .

- Multivariate Regression : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity to isolate influential substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.